molecular formula C8H6N4O3 B7723470 2-amino-6-nitro-1H-quinazolin-4-one

2-amino-6-nitro-1H-quinazolin-4-one

Cat. No.: B7723470
M. Wt: 206.16 g/mol
InChI Key: AFQWWNVKKIMPGC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazolinone Chemistry

The journey of quinazolinone chemistry began in the latter half of the 19th century. The first derivative of this class, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov The parent compound, quinazoline (B50416), was named in 1887 by Widdege, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. nih.govresearchgate.net The first laboratory synthesis of the quinazoline nucleus itself was reported by Gabriel in 1903. frontiersin.org

Early interest in quinazoline derivatives was significantly sparked in the 1950s. acgpubs.org This era saw the discovery of febrifugine, a quinazolinone alkaloid with antimalarial properties, isolated from a Chinese plant. frontiersin.orgacgpubs.org This discovery catalyzed further research into the synthesis of various substituted quinazolines. acgpubs.org

Over the decades, a multitude of synthetic methods for quinazolinones have been developed. A common and early method is the Niementowski synthesis, first described in 1895, which involves the condensation of anthranilic acid with acid amides. nih.govacgpubs.org Other classical methods include syntheses from N-acylanthranilic acids, o-aminobenzamides, and isatoic anhydrides. nih.govacgpubs.org Modern synthetic chemistry has introduced more advanced and efficient techniques, such as microwave-assisted synthesis and multi-component reactions, often employing green chemistry principles with the use of ionic liquids or eco-friendly catalysts. nih.govopenmedicinalchemistryjournal.com The versatility in synthesis has allowed for the creation of a vast library of quinazolinone derivatives with diverse substitution patterns. juniperpublishers.com

Privileged Status of the Quinazolinone Scaffold in Chemical Biology

The quinazolinone ring system is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.netrsc.org A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide array of biological activities. nih.govresearchgate.net The quinazoline and quinazolinone cores are found in over 150 naturally occurring alkaloids and form the basis for numerous synthetic compounds with therapeutic applications. nih.govfrontiersin.org

The broad spectrum of pharmacological activities associated with quinazolinone derivatives is extensive, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antihypertensive, antifungal, and antiviral properties. juniperpublishers.comnih.govresearchgate.netnih.gov This wide range of activities has made the quinazolinone scaffold a focal point for drug development. nih.govmdpi.com The structural versatility of the quinazolinone system allows for modifications at various positions, particularly at positions 2, 3, 6, and 8, which have been shown to be significant for modulating pharmacological activity. nih.govnih.gov

Several factors contribute to the privileged status of this scaffold. Its bicyclic structure provides a rigid framework that can be readily functionalized, allowing for precise orientation of substituents to interact with biological targets. nih.gov Furthermore, quinazolinones generally possess good stability and are relatively straightforward to synthesize, making them attractive for the generation of compound libraries for screening. nih.gov Their lipophilic nature can also aid in crossing biological barriers, such as the blood-brain barrier, making them suitable for targeting the central nervous system. nih.gov

Rationale for Investigating 2-amino-6-nitro-1H-quinazolin-4-one as a Research Target

The specific investigation of this compound stems from established structure-activity relationship (SAR) studies of the quinazolinone core. These studies have consistently shown that substitutions on the benzene (B151609) ring, particularly at the C6-position, can significantly influence the compound's biological profile. nih.govresearchgate.net

The introduction of a nitro group (-NO2) at the C6-position is a common strategy in medicinal chemistry to modulate electronic properties and enhance biological activity. For instance, various 6-nitroquinazolinone derivatives have been synthesized and evaluated for a range of activities. Studies have reported on 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas for their antimicrobial properties. juniperpublishers.com Furthermore, the synthesis of N-(2-methyl-6-nitro-4-oxoquinazolin-3(4H)-yl)acetamide has led to compounds with remarkable DNA photo-disruptive activity, suggesting potential applications in photochemotherapy. mdpi.com The design of 6-(nitroimidazole-1H-alkyloxyl)-4-anilinoquinazolines as potent EGFR inhibitors for cancer therapy further highlights the strategic importance of the 6-nitro substitution. nih.gov

The 2-amino group is another key substituent frequently incorporated into the quinazolinone scaffold to impart biological activity. A variety of 2-amino-quinazolin-4(3H)-one derivatives have been designed and synthesized, showing potential as anticancer agents, aldose reductase inhibitors, and even as antiviral treatments against coronaviruses like SARS-CoV-2 and MERS-CoV. researchgate.netmdpi.com

Therefore, the rationale for focusing on this compound is based on a molecular hybridization approach. This strategy aims to combine the beneficial properties conferred by both the 2-amino and the 6-nitro functionalities within a single molecule. The electron-withdrawing nature of the 6-nitro group, coupled with the hydrogen-bonding capabilities of the 2-amino group, creates a unique electronic and structural profile. Researchers hypothesize that this specific combination could lead to novel or enhanced interactions with biological targets, potentially yielding compounds with significant therapeutic potential, for example, as antiproliferative or antimicrobial agents. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWWNVKKIMPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Amino 6 Nitro 1h Quinazolin 4 One and Analogues

De Novo Synthesis of the 1H-Quinazolin-4-one Core

The construction of the fundamental 1H-quinazolin-4-one skeleton is the initial and crucial step in the synthesis of its derivatives. A prevalent method involves the cyclization of anthranilic acid derivatives. For instance, reacting 2-aminobenzamides with various reagents can lead to the formation of the quinazolinone ring system. nih.govorganic-chemistry.org One approach utilizes the condensation of 2-aminobenzamide (B116534) with aldehydes or ketones, often in the presence of a catalyst, to yield 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These can be subsequently oxidized to the desired quinazolin-4(3H)-one.

Another common starting material is isatoic anhydride (B1165640), which can react with amines and an electrophilic cyanating agent in a one-pot, multi-component reaction to form 2-amino 3-substituted quinazolinones. aurigeneservices.com This process involves a sequence of reactions including ring opening, decarboxylation, and heterocyclization. aurigeneservices.com Similarly, the reaction of isatoic anhydride with acyl hydrazines and aromatic aldehydes, catalyzed by N-halosulfonamides, provides an efficient route to quinazolin-4(1H)-one derivatives. researchgate.net

More advanced and environmentally friendly methods have also been developed. For example, the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and ascorbic acid, facilitates the condensation of 2-aminobenzamide with aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones in high yields. researchgate.net Furthermore, metal-catalyzed reactions, such as the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines, offer a novel and highly efficient pathway to the quinazolin-4(1H)-one framework. rsc.org

Methods for Regioselective Introduction of the 2-Amino Group

Achieving regioselective substitution at the C2 position of the quinazoline (B50416) ring is a significant challenge due to the higher reactivity of the C4 position in nucleophilic aromatic substitutions. nih.gov However, several strategies have been developed to introduce the 2-amino group with precision.

One direct method involves the use of a starting material that already contains a nitrogen-containing precursor to the amino group. For instance, the reaction of isatoic anhydride with amines and an electrophilic cyanating agent like N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) directly yields 2-amino 3-substituted quinazolinones. aurigeneservices.com

Another approach involves the modification of a pre-formed quinazolinone core. For example, a 2-chloroquinazoline (B1345744) can be used as a substrate where the C4 position is blocked, allowing for selective nucleophilic substitution at the C2 position with an amine. nih.gov A more intricate method involves an azide (B81097)–tetrazole tautomeric equilibrium. In this strategy, a 2-chloro-4-sulfonylquinazoline reacts with an azide nucleophile, which initially displaces the sulfonyl group at C4. The resulting azide then participates in an equilibrium with its tetrazole tautomer, directing the displaced sulfinate to replace the chloride at the C2 position. This allows for subsequent selective SNAr reaction at the C2 position with an amine. nih.gov

Strategies for Nitro-Substitution at the C-6 Position

The introduction of a nitro group at the C-6 position of the quinazolinone ring is typically achieved through electrophilic nitration. The quinazoline ring system is susceptible to nitration, with the expected order of reactivity being positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov Therefore, direct nitration of the quinazolinone core can lead to the desired 6-nitro product.

A common method involves the use of a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. This approach has been successfully used to synthesize 6-nitroquinazoline (B1619102) from quinazoline. nih.gov The starting material can also be a pre-nitrated anthranilic acid derivative. For example, 5-nitroanthranilic acid can be used as a precursor. ijapbc.comnih.gov Fusing 5-nitro-anthranilic acid with excess formamide (B127407) under microwave irradiation in the presence of silica (B1680970) gel and ferric chloride has been shown to produce 6-nitroquinazolinone. ijapbc.com Similarly, reacting 5-nitroanthranilic acid with an acyl chloride in dimethylformamide yields an intermediate that can be further processed. nih.gov

The synthesis of 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one has been achieved from its corresponding benzoxazinone, which is derived from 5-nitroanthranilic acid. mdpi.com The position of the nitro group on the starting 2-aminobenzoic acid has a significant influence on the outcome of cyclization reactions. researchgate.net

Advanced Synthetic Approaches to Functionalized 2-amino-6-nitro-1H-quinazolin-4-one Derivatives

The development of advanced synthetic methods has enabled the efficient and diverse functionalization of the this compound scaffold. These approaches often offer advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of quinazolinone derivatives, significantly reducing reaction times and often improving yields. asianpubs.orgtsijournals.comtsijournals.com This technique has been successfully applied to the synthesis of 6-nitroquinazolinone by irradiating a mixture of 5-nitro-anthranilic acid and formamide. ijapbc.com The use of microwave energy can also facilitate the synthesis of various 2-heterosubstituted quinazolinones. tsijournals.com For instance, new 6-ureido-4-anilinoquinazoline derivatives have been efficiently synthesized from 2-amino-5-nitrobenzoic acid under microwave irradiation. asianpubs.org Furthermore, a tandem microwave-assisted green process has been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones. mdpi.com The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has also been achieved with suitable yields in about one hour using microwave irradiation. nih.gov

Catalyst-Mediated Reactions

Catalysts play a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or inefficient. In the context of quinazolinone synthesis, various catalysts have been employed to facilitate ring formation and functionalization.

Table 1: Catalyst-Mediated Synthesis of Quinazolinone Derivatives

Catalyst Reactants Product Reference
Copper-iodide (CuI) N-substituted o-bromobenzamides, formamide 3-substituted quinazolinones organic-chemistry.org
N-halosulfonamides Isatoic anhydride, aromatic aldehydes, acyl hydrazines Quinazolin-4(1H)-one derivatives researchgate.net
n-Propylsulfonated γ-Al2O3 Benzaldehyde, 2-hydroxy-1,4-naphthoquinone, 3-amino-1,2,4-triazole 7-aryl-benzo[h] aurigeneservices.comnih.govasianpubs.org-triazolo[5,1-b]quinazoline-5,6-diones koreascience.kr
Ruthenium complex 2-Aminobenzamides, amines Quinazolinone products acs.org
Nano n-propyl-sulfonated metal oxides Aldehydes, 2-hydroxy-1,4-naphthoquinone, 3-amino-1,2,4-triazole Benzo[h] aurigeneservices.comnih.govasianpubs.org-triazolo[5,1-b]quinazoline-5,6-dione derivatives koreascience.kr

Copper-catalyzed reactions have proven particularly useful. organic-chemistry.orgrsc.org For example, a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines provides a route to quinazolinone derivatives. organic-chemistry.org Ruthenium-based catalytic systems have also been developed for the deaminative coupling of 2-aminobenzamides with amines to efficiently form quinazolinones. acs.org Furthermore, solid-supported catalysts, such as n-propylsulfonated γ-Al2O3 and ellagic acid functionalized SBA-15, offer advantages like high efficiency, regioselectivity, and reusability. koreascience.krnih.gov

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govaurigeneservices.comresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Table 2: Multi-Component Synthesis of Quinazolinone Derivatives

Reaction Type Reactants Product Reference
Three-component reaction Isatoic anhydride, amine, N-cyano-4-methyl-N-phenylbenzenesulfonamide 2-amino 3-substituted quinazolinone aurigeneservices.com
Three-component reaction Isatoic anhydride, aromatic aldehydes, acyl hydrazines Quinazolin-4(1H)-one derivatives researchgate.net
Ugi four-component reaction (Ugi-4CR) o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia Polycyclic quinazolinones researchgate.netacs.org
Domino multi-component strategy Isatoic anhydride, aldehydes, nitrogen sources (e.g., ammonium (B1175870) carbonate) Quinazolinone derivatives nih.gov

A notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to rapidly synthesize diverse polycyclic quinazolinones. researchgate.netacs.org This method involves the reaction of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a palladium-catalyzed annulation. researchgate.netacs.org Another innovative MCR involves the use of isatoic anhydride, an amine, and an electrophilic cyanating agent to construct 2-amino 3-substituted quinazolinones. aurigeneservices.com Domino multi-component strategies, often catalyzed by organocatalysts like triethanolamine, have also been developed for the eco-friendly synthesis of quinazolinone derivatives in aqueous media. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Nitro 1h Quinazolin 4 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum of a 2-amino-6-nitro-1H-quinazolin-4-one analogue, 2-(3-chlorophenyl)quinazolin-4(3H)-one, in DMSO-d6 shows characteristic signals for the quinazolinone core. rsc.org For instance, the proton at position 8 typically appears as a doublet around 8.21 ppm, while the protons at positions 5 and 7 would also exhibit distinct multiplets in the aromatic region. rsc.org The NH proton of the quinazolinone ring is expected to be a broad singlet at a downfield chemical shift, often above 12 ppm, as seen in various quinazolinone analogues. rsc.org The amino group protons at position 2 would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. In analogues such as 2-(2,6-dichlorophenyl)quinazolin-4(3H)-one, the carbonyl carbon (C4) resonates at approximately 161.4 ppm. rsc.org The C2 carbon, bearing the amino group in the target molecule, would have a chemical shift influenced by the nitrogen's electron-donating character. Other aromatic carbons would appear in the typical range of 115-150 ppm. rsc.org The presence of the electron-withdrawing nitro group at the C6 position in the target compound would significantly shift the signals of the adjacent carbons to a more downfield region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals of this compound. COSY spectra would reveal the coupling relationships between adjacent protons in the aromatic ring, while HSQC would correlate each proton to its directly attached carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for Quinazolinone Analogues in DMSO-d6

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
2-(2,6-Dichlorophenyl)quinazolin-4(3H)-one rsc.org 12.82 (br s, 1H, NH), 8.21 (d, 1H), 7.89 (t, 1H), 7.75 (d, 1H), 7.66 (d, 2H), 7.59 (m, 2H) 161.4, 149.8, 148.4, 134.8, 133.2, 132.8, 132.3, 128.3, 127.5, 125.9, 121.4
2-(4-Bromophenyl)quinazolin-4(3H)-one rsc.org 12.61 (br s, 1H, NH), 8.16 (dd, 1H), 8.13 (d, 2H), 7.85 (m, 1H), 7.76 (m, 3H), 7.54 (m, 1H) Not provided

| 2-(3-Chlorophenyl)quinazolin-4(3H)-one rsc.org | 12.63 (br s, 1H, NH), 8.25 (s, 1H), 8.16 (t, 2H), 7.86 (t, 1H), 7.77 (d, 1H), 7.67 (d, 1H), 7.59 (t, 1H), 7.55 (t, 1H) | Not provided |

Note: The table presents data for analogues to infer the expected spectral characteristics of this compound. The exact chemical shifts for the target compound may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. For a related compound, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, the N-H stretching vibrations of the amino group are observed around 3284 cm⁻¹ and 3194 cm⁻¹. researchgate.net The C=O stretching vibration of the quinazolinone ring typically appears as a strong band in the region of 1700-1650 cm⁻¹. For 7-fluoro-6-nitroquinazolin-4(3H)-one, this stretch is noted at approximately 1679 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the nitro group and the breathing modes of the quinazoline (B50416) ring system are often strong in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound Based on Analogues

Functional Group Expected Wavenumber (cm⁻¹) Reference Compound
N-H Stretch (Amino) ~3300-3200 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one researchgate.net
C=O Stretch (Amide) ~1680-1660 7-fluoro-6-nitroquinazolin-4(3H)-one
NO₂ Asymmetric Stretch ~1550-1500 General range for nitroaromatics
NO₂ Symmetric Stretch ~1350-1300 General range for nitroaromatics
C=N Stretch ~1620-1580 General quinazolinone data

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₈H₆N₄O₃), the calculated molecular weight is approximately 206.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 206. The fragmentation pattern would likely involve the loss of small, stable molecules. For example, a related compound, 3-amino-5,6-dimethoxy-2-methylquinazolin-4-(3H)-one, shows an initial loss of the -NH group. researchgate.net A similar fragmentation for the target compound could involve the loss of the amino group. The nitro group can also undergo characteristic fragmentation, such as the loss of NO (30 Da) or NO₂ (46 Da). Further fragmentation of the quinazolinone ring would lead to smaller, characteristic ions.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. For several quinazolinone analogues, HRMS has been used to confirm their structures with high accuracy. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the extended conjugation of the quinazolinone system and the presence of both an electron-donating amino group and an electron-withdrawing nitro group.

In a study of quinoline (B57606) derivatives, the introduction of an amino group generally causes a red-shift (bathochromic shift) in the absorption maxima due to n-π* transitions, while a nitro group also leads to a red-shift. researchgate.net For 2-amino-6-methylpyridinium nitrophenolate, charge-transfer interactions result in an absorption band at 408 nm. researchgate.net Given these observations, this compound is likely to exhibit strong absorption in the UV-A and possibly the visible region, arising from π-π* and n-π* transitions within the chromophoric system. The exact position of the absorption maxima would be solvent-dependent.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound has not been reported, the structures of the closely related analogues 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one provide significant insights. nih.govnih.gov

In the crystal structure of 6-nitroquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.govnih.gov These dimers are further connected by weak C—H⋯N and C—H⋯O hydrogen bonds, creating a layered structure. nih.govnih.gov Similarly, 6-aminoquinazolin-4(3H)-one also forms hydrogen-bonded dimers, which are linked into a three-dimensional network by N—H⋯N and C—H⋯O interactions. nih.govnih.gov

For this compound, it is anticipated that the quinazolinone ring will be essentially planar. The solid-state architecture will be dominated by a network of hydrogen bonds involving the amino group, the N-H and C=O groups of the quinazolinone ring, and potentially the nitro group. These interactions will play a crucial role in the packing of the molecules in the crystal lattice.

Table 3: Crystallographic Data for 6-nitroquinazolin-4(3H)-one

Parameter Value
Formula C₈H₅N₃O₃ nih.govnih.gov
Crystal System Monoclinic nih.govnih.gov
Space Group P2₁/c nih.govnih.gov

| Key Interactions | N—H⋯O hydrogen-bonded dimers, C—H⋯N and C—H⋯O bonds forming a layered structure. nih.govnih.gov |

Thermal Analysis Techniques for Structural Stability Assessment (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability of a compound. Although specific TGA/DTA data for this compound is not available, the analysis of related compounds suggests that the quinazolinone core is generally thermally stable. The presence of the nitro group, however, may lower the decomposition temperature compared to the unsubstituted analogue. TGA would reveal the temperature at which the compound begins to decompose and the number of decomposition steps. This information is critical for determining the material's stability under thermal stress.

Structure Activity Relationship Sar and Rational Design of 2 Amino 6 Nitro 1h Quinazolin 4 One Derivatives

Influence of the 2-Amino Functionality on Biological Activity

The 2-amino group is a critical pharmacophoric feature for the biological activity of many quinazolinone derivatives. SAR studies consistently reveal that this functionality is significant for various pharmacological effects, including antimicrobial and antiviral activities. nih.govnih.gov The primary amine can act as a hydrogen bond donor, facilitating crucial interactions with biological targets.

Modification of the 2-amino group has been a key strategy for modulating activity. For instance, in the development of inhibitors for SARS-CoV-2, N-acetylation of the 2-amino group in a parent quinazolinone compound was explored. This modification aimed to improve pharmacokinetic properties while maintaining antiviral potency. The resulting N-acetyl derivative, compound 2b , demonstrated retained inhibitory activity against the virus and significantly improved exposure in in vivo studies, highlighting it as a promising lead for further development. nih.gov This suggests that while the free amino group is important, its derivatization can be a viable strategy to enhance drug-like properties without compromising the essential binding interactions.

CompoundModification at 2-Amino GroupBiological Activity (Anti-SARS-CoV-2)Significance
Parent Compound (1)Unsubstituted (-NH2)Potent (IC50 = 0.23 µM)Demonstrates the importance of the 2-amino quinazolinone core for antiviral activity. nih.gov
Derivative (2b)N-acetyl (-NHCOCH3)Retained Potency (IC50 = 0.38 µM)Improves in vivo pharmacokinetic profile (higher AUC) while maintaining potent activity. nih.gov

Role of the 6-Nitro Group in Modulating Molecular Recognition and Activity Profile

The 6-nitro group, an electron-withdrawing substituent, plays a pivotal role in defining the biological activity profile of the quinazolinone scaffold. Its presence significantly influences the electronic properties of the aromatic ring system, which in turn affects molecular recognition and interaction with target proteins or nucleic acids. acs.org

Furthermore, the 6-nitro group has been implicated in other biological activities. For example, 6-nitro-quinazolinone has been shown to exhibit photodynamic effects when combined with UVA irradiation, leading to photodegradation of melanoma cell lines. nih.gov This activity is linked to the generation of reactive oxygen species, a process influenced by the specific substitution pattern on the quinazolinone core. nih.gov In the development of agents against Trypanosoma cruzi, the causative agent of Chagas disease, derivatives featuring nitrobenzoyl groups at the 6-position of a quinazoline (B50416) nucleus were the most potent, further underscoring the importance of the nitro-moiety for specific biological applications. mdpi.com

CompoundSubstituent at C-6Antibacterial Activity (MIC, µg/mL vs. S. aureus)Reference
1-NO20.12 acs.org
5-F0.06 acs.org
8-Cl0.06 acs.org
15-CN0.03 acs.org
10-CH3 (electron-donating)0.25 acs.org

Exploration of Substituent Effects at Other Positions (N-1, C-3, C-4)

Besides the C-2 and C-6 positions, modifications at the N-1, C-3, and C-4 positions of the quinazolinone ring are crucial for fine-tuning pharmacological activity. nih.govnih.gov

N-1 and C-4 Positions: The N-1 nitrogen and the C-4 carbonyl group are part of the lactam functionality. The C-4 position is integral to the quinazolin-4-one identity. While direct substitution on the C-4 carbonyl is uncommon without altering the core structure, the system exists in a lactam-lactim tautomeric equilibrium. This equilibrium can be influenced by solvent polarity and allows for reactions like O-alkylation at the C-4 position to produce 4-alkoxyquinazoline derivatives, thereby changing the molecule's properties and interaction modes. nih.gov Substitution at the N-1 position is less common than at N-3 but has been explored to introduce conformational constraints and new interaction points. acs.org

N-3 Position: The N-3 position is one of the most frequently modified sites in the quinazolinone scaffold. nih.gov Introducing various substituents at this position can significantly impact biological activity by altering steric bulk, lipophilicity, and hydrogen bonding capacity. For example, attaching different amino acids to the N-3 position has been used to create hybrid molecules with dual inhibitory mechanisms. nih.gov In other studies, the introduction of bulky or flexible side chains at N-3 was shown to influence potency against various kinases, where extending the side chain length led to a loss of potency in some cases. mdpi.com This highlights the sensitivity of biological targets to the size and nature of the N-3 substituent. The synthesis of 2-methyl-3-alkyl-6-nitro-4-(3H) quinazolinones is achieved by condensing N-acyl-5-nitroanthranilic acid with primary amines, demonstrating a straightforward method for introducing diversity at the N-3 position. nih.gov

PositionType of SubstituentObserved Effect on Activity/PropertiesReference
N-1Cyclization with piperazine (B1678402) ringIntroduces conformational restriction, improves chemical stability. acs.org
C-3Amino acidsCreates hybrid molecules, can form extra hydrogen bonds with target sites. nih.gov
C-3Heterocyclic moietiesCan significantly increase pharmacological activity. nih.gov
C-3Extended side chainsCan lead to a loss of potency depending on the target. mdpi.com
C-4O-alkylation (via lactim tautomer)Generates 4-alkoxyquinazoline derivatives, altering core properties. nih.gov

Conformational Analysis and Pharmacophoric Feature Identification

Conformational analysis and the identification of pharmacophoric features are essential for understanding how 2-amino-6-nitro-1H-quinazolin-4-one derivatives interact with their biological targets on a three-dimensional level. A pharmacophore model defines the minimum structural requirements—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for biological activity. scielo.br

For the this compound scaffold, key pharmacophoric features include:

Hydrogen Bond Donors: The 2-amino group and the N-3 proton are crucial hydrogen bond donors.

Hydrogen Bond Acceptor: The C-4 carbonyl oxygen is a primary hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring provides a large hydrophobic surface for van der Waals or π-π stacking interactions.

Electron-Withdrawing Feature: The 6-nitro group acts as a key electronic feature, potentially forming specific polar contacts or orienting the molecule within a binding pocket. scielo.br

Theoretical analysis and molecular modeling studies help to visualize the preferred conformation of these molecules and how they fit into the active site of a target protein. For instance, the planarity of the quinazolinone ring system is a defining characteristic, while substituents at the N-3 position can adopt various conformations that influence binding affinity and selectivity. Understanding these spatial arrangements is critical for the rational design of new inhibitors that can better complement the topology of their target. nih.govscielo.br

Strategies for Optimizing Potency and Selectivity via Structural Modification

The ultimate goal of SAR studies is to guide the optimization of lead compounds into potent and selective drug candidates. Several rational design strategies have been successfully applied to derivatives of the this compound scaffold.

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to target multiple biological pathways or to enhance affinity for a single target. nih.gov For example, quinazolinone cores have been hybridized with moieties like pyrazole (B372694) or sulfonamides to create novel agents with enhanced anticancer or antimicrobial properties. nih.govnih.gov

Conformational Restriction: By locking flexible side chains into a more rigid conformation, it is possible to reduce the entropic penalty upon binding and improve affinity. A successful example involved cyclizing a piperazine group onto the quinazolinone core, which led to a novel and more conformationally constrained tetracyclic system with improved chemical stability and potent activity. acs.org

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the central scaffold with a structurally different group that maintains a similar spatial arrangement of key functional groups. This can lead to improved properties or a novel intellectual property position. nih.gov Bioisosteric replacement of specific atoms or groups (e.g., replacing a hydrogen with a fluorine) is a common tactic to fine-tune electronic properties and metabolic stability. acs.orgnih.gov

Structure-Based Design: When the 3D structure of the biological target is known, computational docking can be used to predict how different analogues will bind. This allows for the rational design of modifications that enhance favorable interactions or eliminate steric clashes, leading to compounds with significantly improved potency and selectivity. This approach was used to develop multi-targeted inhibitors for non-small cell lung cancer by optimizing a quinazolinone scaffold to inhibit Aurora A, PI3Kα, and BRD4 simultaneously. nih.gov

These optimization strategies, grounded in a thorough understanding of the compound's SAR, are essential for transforming a promising chemical starting point into a refined therapeutic agent. nih.govacs.orgresearchgate.net

Mechanistic Investigations and Biological Target Elucidation of 2 Amino 6 Nitro 1h Quinazolin 4 One Analogues

Enzyme Inhibition Studies

The therapeutic potential of 2-amino-6-nitro-1H-quinazolin-4-one analogues is largely attributed to their ability to inhibit key enzymes involved in cellular signaling, proliferation, and inflammation. The following sections detail the research findings related to their inhibitory effects on several critical enzymes.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition has become a significant strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. Quinazolinone-based compounds have been identified as a promising scaffold for the development of potent PARP-1 inhibitors.

Research into quinazoline-2,4(1H,3H)-dione derivatives has yielded highly potent PARP-1/2 inhibitors. One such compound, Cpd36, which features an N-substituted piperazinone moiety, demonstrated remarkable enzymatic activity with an IC50 value of 0.94 nM against PARP-1. nih.gov This compound was also found to be a potent inhibitor of PARP-2 and PARP-7, with IC50 values of 0.87 nM and 0.21 nM, respectively. nih.gov The high potency of these derivatives underscores the potential of the quinazolinone core in designing effective PARP inhibitors.

CompoundTargetIC50 (nM)
Cpd36 PARP-10.94
PARP-20.87
PARP-70.21

Data sourced from a study on quinazoline-2,4(1H,3H)-dione derivatives. nih.gov

Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, plays a key role in the degradation of extracellular matrix components, particularly type II collagen. Its overexpression is implicated in the pathogenesis of osteoarthritis and cancer metastasis. Consequently, the development of selective MMP-13 inhibitors is a significant therapeutic goal.

Studies have explored quinazolinone derivatives as MMP-13 inhibitors. nih.govrsc.org A series of quinazolinone derivatives were systematically studied using QSAR, molecular docking, and molecular dynamics simulations to understand their inhibitory mechanism. nih.gov These studies revealed that electrostatic, hydrophobic, and hydrogen bond acceptor fields are primary influencers of their activity against MMP-13. nih.gov While specific analogues of this compound have not been extensively detailed in the provided literature, the general quinazolinone scaffold has been shown to be a promising starting point for designing potent and selective MMP-13 inhibitors. For instance, a series of quinazoline-2-carboxamide-based inhibitors were designed, with some compounds exhibiting excellent potency and selectivity for MMP-13. acs.org

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs featuring this core structure. nih.gov

Analogues of this compound have been specifically investigated for their EGFR inhibitory activity. A study on new 6-nitro-4-substituted quinazoline derivatives reported promising results. tandfonline.com One derivative, compound 6c , demonstrated superior enzyme inhibition against the mutant EGFR T790M. tandfonline.com Another study highlighted that the introduction of a nitro group at the C-5 position of a benzamide (B126) moiety attached to the quinazoline core led to a twofold increase in inhibitory activity against wild-type EGFR. nih.gov

Furthermore, a series of S-alkylated quinazolin-4(3H)-ones were synthesized and evaluated as dual EGFR/VEGFR-2 kinase inhibitors. rsc.org Among these, compound 4 showed comparable EGFR inhibitory activity to the standard drug sorafenib (B1663141). rsc.org

Compound SeriesKey FeatureEGFR Inhibition FindingReference
6-Nitro-4-substituted quinazolinesNitro group at position 6Compound 6c showed superior inhibition of mutant EGFR T790M. tandfonline.com
6-Benzamide quinazoline derivativesNitro group on benzamide moietyTwo-fold increase in inhibitory activity against EGFRwt. nih.gov
S-Alkylated quinazolin-4(3H)-onesThioether linkage at position 2Compound 4 showed comparable activity to sorafenib. rsc.org

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer treatment.

Several studies have demonstrated the potential of quinazoline derivatives, including those with nitro substitutions, as VEGFR-2 inhibitors. A series of 5-anilinoquinazoline-8-nitro derivatives were synthesized and found to be effective VEGFR-2 kinase inhibitors, with some compounds exhibiting IC50 values in the submicromolar range. nih.govrsc.org For example, compound 6f from this series had an IC50 of 12.0 nM against VEGFR-2. nih.govrsc.org

Another study on quinazolin-4(3H)-ones bearing a urea (B33335) functionality identified compound 5p as a potent VEGFR-2 inhibitor with an IC50 of 0.117 µM, which was comparable to the reference drug sorafenib (IC50 = 0.069 µM). nih.gov Additionally, a series of S-alkylated quinazolin-4(3H)-ones were investigated as dual EGFR/VEGFR-2 inhibitors, with compound 4 showing significant inhibitory activity against VEGFR-2. rsc.org

CompoundVEGFR-2 IC50Reference
6f 12.0 nM nih.govrsc.org
5p 0.117 µM nih.gov
Sorafenib (Reference) 0.069 µM nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it catalyzes the production of prostaglandins (B1171923) that promote inflammation and cell proliferation. Selective COX-2 inhibitors are therefore sought after for their anti-inflammatory and potential anticancer properties.

The quinazolinone scaffold has been utilized to develop selective COX-2 inhibitors. One approach involved conjugating quinazolinones with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide, which resulted in compounds with superior COX-2 selectivity compared to celecoxib (B62257). nih.gov Another study focused on a new series of pyrazoloquinazoline derivatives, with compound 3j emerging as a highly potent and selective COX-2 inhibitor with an IC50 value of 47 nM, outperforming celecoxib (IC50 = 95 nM). nih.gov

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
3j 6674714.2 nih.gov
Celecoxib (Reference) -95- nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, and its inhibition disrupts cell proliferation. DHFR inhibitors are widely used as anticancer and antimicrobial agents.

Quinazolinone-based compounds have been investigated as DHFR inhibitors. A study on new 2-mercapto-quinazolin-4-one analogs identified several potent inhibitors. nih.gov Compound 24 , with a 2-benzyl-thio function, showed DHFR inhibitory activity with an IC50 of 0.30 µM. nih.gov Notably, compounds 37 and 21 from the same study exhibited even more potent DHFR inhibition with IC50 values of 0.03 µM and 0.08 µM, respectively, which was attributed to the presence of an electron-withdrawing group on the quinazolinone ring. nih.gov Another study on quinazolinone-based derivatives reported compound 3e to inhibit human DHFR with an IC50 of 0.527 µM. nih.gov

CompoundHuman DHFR IC50 (µM)Reference
21 0.08 nih.gov
24 0.30 nih.gov
37 0.03 nih.gov
3e 0.527 nih.gov
Methotrexate (Reference) 0.08 nih.gov

Aurora A / PI3K / BRD4 Inhibition Pathways

Analogues of this compound have been identified as potent inhibitors of several key kinases and proteins involved in cancer progression, including Aurora A, Phosphatidylinositol 3-kinase (PI3K), and Bromodomain-containing protein 4 (BRD4).

One area of significant investigation has been the development of quinazolinone derivatives as inhibitors of Aurora A kinase, a crucial regulator of mitosis that is frequently overexpressed in various cancers. A series of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivatives were designed and synthesized as potential Aurora A kinase inhibitors. epa.gov Among these, compound 16h emerged as a particularly potent cytotoxic agent against a range of cancer cell lines. epa.gov Further investigation revealed that 16h inhibited Aurora A kinase with a half-maximal inhibitory concentration (IC₅₀) of 21.94 nM. epa.gov This inhibition was further evidenced by the suppression of phosphorylation of Histone H3 on Ser10 and Aurora A kinase on Thr288, both of which are markers of Aurora A kinase activation. epa.gov

In the context of the PI3K pathway, which is central to cell survival, proliferation, and metabolism, novel 4-aminoquinazoline derivatives have demonstrated significant inhibitory activity. nih.gov Compound 6b , a representative of this series, was found to be a selective inhibitor of PI3Kα with an IC₅₀ of 13.6 nM. nih.gov The inhibition of PI3Kα by 6b subsequently led to the blockage of the PI3K/Akt signaling pathway in HCT116 cells. nih.gov

The following table summarizes the inhibitory activities of selected quinazolinone analogues against these key cellular targets.

CompoundTargetIC₅₀ (nM)Cell LineReference
16h Aurora A Kinase21.94MDA-MB-231 epa.gov
6b PI3Kα13.6HCT116 nih.gov

These findings underscore the potential of the quinazolinone scaffold to be chemically modified to generate potent and selective inhibitors of key proteins in oncogenic signaling pathways.

Interaction with Nucleic Acids (e.g., DNA) and Other Biomolecules

The interaction of quinazolinone analogues is not limited to protein kinases. Research has also explored their engagement with other critical biomolecules, including nucleic acids. A study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified these compounds as inhibitors of bacterial DNA gyrase subunit B (GyrB). nih.gov While the primary target in this study was a bacterial enzyme, the investigation into the binding mode provides insights into the potential interactions of the 4-oxoquinazolin moiety. The carbonyl group of the 4-oxoquinazolin fragment was predicted to be involved in water-mediated interactions with key amino acid residues within the enzyme's binding pocket, including Thr173, Asp81, and Gly85. nih.gov This suggests that the quinazolinone core can form specific hydrogen bonding networks with biological macromolecules.

While direct evidence for the interaction of this compound with DNA is not extensively documented in the reviewed literature, the ability of the core structure to interact with a DNA-modifying enzyme like DNA gyrase indicates its potential to bind to the active sites of proteins that interact with nucleic acids. nih.gov

Cellular Pathway Perturbation Analysis (e.g., Apoptosis, Cell Cycle)

A significant consequence of the inhibition of pathways like Aurora A and PI3K by quinazolinone analogues is the perturbation of fundamental cellular processes, most notably the cell cycle and apoptosis (programmed cell death).

The Aurora A kinase inhibitor 16h was shown to induce aberrant mitotic phenotypes in MDA-MB-231 breast cancer cells, leading to a pronounced arrest of the cell cycle in the G2/M phase. epa.gov This cell cycle arrest was accompanied by the induction of caspase-dependent apoptosis, confirming a pro-apoptotic mechanism of action. epa.gov

Similarly, the PI3Kα inhibitor 6b caused a G1 phase cell cycle arrest in HCT116 cells, which is consistent with the role of the PI3K pathway in cell cycle progression. nih.gov The inhibition of PI3K signaling by 6b also led to the induction of apoptosis through the mitochondrial-dependent pathway. nih.gov

Further illustrating the pro-apoptotic potential of this class of compounds, a novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) , was found to induce both apoptosis and autophagy in human leukemia MOLT-4 cells. nih.gov The apoptotic mechanism was shown to be dependent on cytochrome c, a key protein in the intrinsic apoptotic pathway. nih.gov The study also highlighted a complex interplay between apoptosis and autophagy, where cytochrome c appeared to regulate both processes. nih.gov

The table below details the observed effects of these quinazolinone analogues on cellular pathways.

CompoundEffectCell LineReference
16h G2/M Phase Arrest, Caspase-Dependent ApoptosisMDA-MB-231 epa.gov
6b G1 Phase Arrest, Mitochondrial-Dependent ApoptosisHCT116 nih.gov
DQQ Cytochrome c-Dependent Apoptosis, AutophagyMOLT-4 nih.gov

These findings collectively demonstrate that quinazolinone analogues can effectively perturb cellular pathways that are critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.

Phenotypic Screening and Target Deconvolution

Phenotypic screening, which involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived target, has been a valuable tool in the discovery of bioactive quinazolinones. This approach allows for the identification of compounds with desired biological effects, with the subsequent challenge being the deconvolution of their molecular targets.

An example of the successful application of this strategy is the discovery of quinazolinone-2-carboxamide derivatives as potent antimalarial agents. mdpi.com A phenotypic high-throughput screen identified initial hits, and subsequent structure-activity relationship studies led to the development of a highly potent inhibitor with a fast-killing profile against resistant malaria strains. mdpi.com

While not involving a quinazolinone, a similar phenotypic screening approach was used to identify 4-amino-2-pyridone derivatives as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a target for managing high cholesterol. unipd.it An in-house library of small molecules was screened in a human HepG2 cell system, leading to the identification of a hit compound that reduced PCSK9 expression and secretion. unipd.it This illustrates the power of phenotypic screening in identifying novel chemotypes for therapeutic targets.

The process of target deconvolution for hits identified through phenotypic screens is a critical step in understanding their mechanism of action. For quinazolinone analogues, this would involve a range of modern techniques, from affinity chromatography-mass spectrometry to genetic and proteomic approaches, to identify the specific proteins or pathways with which the compound interacts to produce the observed phenotype.

Advanced Research Methodologies Applied to 2 Amino 6 Nitro 1h Quinazolin 4 One Research

High-Throughput Screening (HTS) Platforms for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological or biochemical activity. For a compound like 2-amino-6-nitro-1H-quinazolin-4-one, HTS platforms would be instrumental in identifying its potential biological targets and characterizing its activity profile across a wide range of assays. A typical HTS campaign for this compound would involve screening it against a panel of targets, such as enzymes or receptors, to identify any inhibitory or activating effects.

While specific HTS data for this compound is not extensively available in the public domain, the general approach for quinazolinone derivatives often involves assays for activities such as enzyme inhibition or cytotoxicity. For instance, a study on related quinazolinone-2-carboxamide derivatives utilized a phenotypic high-throughput screen to identify antimalarial lead compounds.

An illustrative HTS workflow for profiling this compound could involve the following:

Primary Screen: The compound would be tested at a single high concentration across a broad array of biological targets.

Dose-Response Analysis: Active "hits" from the primary screen would be subjected to further testing at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Secondary Assays: Compounds showing significant potency would be evaluated in more complex, often cell-based, assays to confirm their activity in a more physiologically relevant context.

Table 1: Illustrative High-Throughput Screening (HTS) Panel for this compound This table is for illustrative purposes to demonstrate the type of data generated from HTS and does not represent actual experimental results.

Target ClassSpecific TargetAssay TypeMeasured Activity (Illustrative)
KinaseEGFREnzymatic InhibitionIC50 = 5.2 µM
ProteaseCaspase-3Enzymatic ActivationEC50 = 10.8 µM
GPCRA1 Adenosine ReceptorReceptor BindingKi = 8.9 µM
Ion ChannelhERGElectrophysiologyIC50 > 50 µM

Omics-Based Approaches for Mechanistic Insights (e.g., Gene Expression Analysis)

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound. For this compound, these approaches can offer profound insights into its mechanism of action, identify biomarkers of response, and reveal potential off-target effects.

An experimental design to investigate the mechanistic insights of this compound using gene expression analysis would typically involve:

Treating a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) with the compound.

Extracting mRNA from the treated and untreated (control) cells.

Using techniques like RNA-sequencing or microarrays to quantify gene expression levels.

Bioinformatic analysis to identify differentially expressed genes and enriched biological pathways.

Table 2: Illustrative Gene Expression Changes Induced by this compound This table is for illustrative purposes and does not represent actual experimental data.

GenePathwayFold Change (Treated vs. Control)P-value
CDKN1ACell Cycle Regulation+2.5<0.01
BAXApoptosis+1.8<0.05
BCL2Apoptosis-1.5<0.05
VEGFAAngiogenesis-2.1<0.01

Chemoinformatics and Data Science for Chemical Space Exploration

Chemoinformatics and data science are indispensable tools for modern drug discovery, enabling the efficient analysis and exploration of vast chemical spaces. For this compound, these computational approaches can be used to predict its physicochemical properties, identify potential biological targets, and design novel analogs with improved activity and safety profiles.

Structure-activity relationship (SAR) studies are a key aspect of chemoinformatics, revealing how modifications to different parts of the quinazolinone scaffold affect its biological activity. For the quinazolinone ring system, substitutions at positions 2, 6, and 8 have been shown to be significant for various pharmacological activities.

Common chemoinformatic approaches applied to quinazolinone research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to hypothesize the binding mode of this compound to various enzymes or receptors. Studies on related 6-methylquinazolin-4(3H)-one derivatives have used molecular docking to identify novel binders of the epigenetic reader protein BRD9.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. A Q

Future Perspectives and Emerging Research Avenues for 2 Amino 6 Nitro 1h Quinazolin 4 One

Development of Next-Generation Synthetic Strategies for Quinazolinone Scaffolds

The creation of quinazolinone derivatives has evolved significantly, moving towards more efficient, environmentally benign, and versatile methods. nih.govmdpi.com Future research will likely focus on refining these strategies to allow for the rapid and diverse synthesis of libraries based on the 2-amino-6-nitro-1H-quinazolin-4-one core.

Modern synthetic approaches have largely supplanted classical methods, offering improved yields and conditions. nih.govresearchgate.net Key areas of development include:

Metal-Catalyzed Reactions: Catalysis using transition metals like palladium, copper, nickel, and zinc has become a powerful tool for constructing the quinazolinone ring system. researchgate.netfrontiersin.org For instance, nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols provides an efficient, one-pot cascade synthesis. frontiersin.org Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed to introduce substituents at specific positions, such as the 6-position, which is critical for derivatives of this compound. nih.gov

Microwave-Assisted Synthesis: This technology accelerates chemical reactions by using microwave radiation for rapid and uniform heating. researchgate.net It has been successfully applied to produce quinazolinone derivatives quickly and efficiently, representing a "green" chemistry approach. researchgate.netnih.gov

Photocatalytic and Metal-Free Reactions: To circumvent the cost and potential toxicity of transition metals, metal-free and photocatalytic methods are gaining prominence. nih.govresearchgate.net These strategies often use readily available catalysts and reagents, such as iodine, in combination with solvents like DMSO to facilitate oxidative coupling and cyclization reactions. nih.gov

Table 1: Comparison of Advanced Synthetic Strategies for Quinazolinone Scaffolds

Synthetic StrategyKey FeaturesAdvantagesRelevant Catalysts/ReagentsCitations
Metal Catalysis Utilizes transition metals to facilitate bond formation and cyclization.High efficiency, good functional group tolerance, versatile for creating substituted derivatives.Palladium, Copper, Nickel, Zinc researchgate.netfrontiersin.orgnih.gov
Microwave-Assisted Employs microwave irradiation for rapid heating.Reduced reaction times, often higher yields, considered a green chemistry approach.N/A (Energy Source) researchgate.netnih.gov
Photocatalysis Uses light to drive chemical reactions.Mild reaction conditions, high selectivity.Various organic dyes, semiconductor nanoparticles researchgate.net
Metal-Free Catalysis Avoids the use of transition metal catalysts.Lower cost, reduced toxicity, environmentally benign.Iodine, DMSO nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govnih.gov For the quinazolinone scaffold, these computational tools offer a pathway to rapidly design novel derivatives of this compound with enhanced potency and specificity.

The primary application of AI/ML in this context is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govyoutube.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govyoutube.com This allows researchers to:

Predict Biological Activity: Machine learning algorithms can be trained on existing datasets of quinazolinone derivatives to predict the anticancer, antimicrobial, or other therapeutic activities of new, unsynthesized compounds. mdpi.comnih.gov

Identify Key Structural Features: These models can identify which molecular descriptors (e.g., electronic, hydrophobic, steric properties) are crucial for a compound's activity. nih.govnih.gov For example, a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic and hydrophobic fields were primary influencers of activity. nih.gov

Design Novel Compounds: Based on the insights from QSAR models, new molecules can be designed with optimized properties. nih.govresearchgate.net Researchers have successfully used this approach to design novel quinazolinone-based breast cancer inhibitors with predicted activities superior to existing compounds. researchgate.net

By applying these in silico methods, the blindness of traditional drug design is avoided, saving significant time and resources while increasing the success rate of identifying promising drug candidates. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Indications

While the quinazolinone scaffold is well-known for inhibiting targets like EGFR in cancer, ongoing research is uncovering a wealth of new biological targets and potential therapeutic uses. magtechjournal.comrsc.orgscilit.com This diversification is crucial for developing next-generation therapies based on the this compound structure.

Emerging research highlights the potential of quinazolinone derivatives against a variety of targets:

RecQ Helicases: Upregulated in many cancers, RecQ helicases are appealing therapeutic targets. scilit.com Recently designed quinazolinone derivatives have shown inhibitory activity against Bloom syndrome (BLM), WRN, and RECQ1 helicases, suggesting a role in combating cancer cell survival and chemotherapy resistance. scilit.com

Metabotropic Glutamate Receptors (mGluRs): The mGlu7 receptor, implicated in neurological and psychiatric disorders, has been identified as a target for quinazolinone-based negative allosteric modulators (NAMs). nih.gov One such derivative showed antipsychotic-like activity in animal models, opening a new therapeutic avenue for schizophrenia. nih.gov

Aurora Kinases: Overexpressed in many human cancers, Aurora A kinase is a key target for anticancer drug development. researchgate.net A series of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives were developed as potent Aurora A kinase inhibitors, demonstrating the scaffold's versatility in targeting different components of the cell cycle machinery. researchgate.net

Antiprotozoal Activity: Nitro-substituted quinazolines are also being explored for indications beyond cancer. Recent studies on quinazoline-2,4,6-triamine derivatives with nitrobenzoyl substituents showed potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with high selectivity over human cells. nih.gov

Table 2: Selected Quinazolinone Derivatives and Their Novel Biological Targets

Quinazolinone Derivative ClassBiological TargetTherapeutic IndicationCitations
Substituted Quinazolin-4-onesRecQ Helicases (BLM, WRN, RECQ1)Cancer scilit.com
2,6-disubstituted (3H)-quinazolin-4-onesmGlu7 ReceptorSchizophrenia nih.gov
6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-onesAurora A KinaseCancer researchgate.net
Quinazoline-2,4,6-triamines with nitro-substituentsTrypanosoma cruziChagas Disease nih.gov

Interdisciplinary Approaches in Chemical Biology and Material Science

The unique chemical properties of the quinazolinone scaffold extend its utility beyond pharmacology into interdisciplinary fields like chemical biology and material science. The future of this compound will likely involve harnessing its distinct characteristics for novel applications.

Luminescent Materials and Bioimaging: Certain quinazolinone derivatives exhibit strong luminescence, making them promising candidates for fluorescent probes and bioimaging reagents. nih.gov Benefiting from good biocompatibility and high efficiency, these molecules can be used to visualize cellular processes and structures. The development of quinazolinone-based probes for two-photon fluorescence imaging is an active area of research. nih.gov

Photodynamic Therapy: The combination of a quinazolinone core with a nitro group can yield potent photosensitizers. A study on 6-nitro-quinazolin-4(3H)-one found that upon irradiation with UVA light, it was effective at cleaving DNA and was photodestructive to melanoma and glioblastoma cell lines. nih.gov This highlights the potential for developing this compound derivatives as agents for photodynamic therapy, a minimally invasive cancer treatment. nih.gov

Metal Ion Extraction: The heterocyclic structure of quinazolinone derivatives makes them effective ligands for metal ions. Pyrazoloquinazolinone compounds have been successfully used as extracting ligands for the purification of uranium (VI) from ore leachates, demonstrating an application in hydrometallurgy and material purification.

These interdisciplinary avenues showcase the versatility of the quinazolinone scaffold, suggesting that the future applications of this compound may extend far beyond its role as a traditional drug candidate.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Tables for Key Data

Property Method Example Value (Reference Compound)
Melting PointDifferential Scanning Calorimetry215–217°C (MPQ)
Solubility (PBS, pH 7.4)UV-Vis Spectroscopy0.12 mg/mL (6-hydroxy-1H-quinolin-4-one)
Tautomeric Ratio (1H:3H)DFT Calculations85:15 (2-methyl-2,3-dihydro-1H-quinazolin-4-one)

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